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Get Quote

Executive Summary
AS1975063 is a potent, synthetic small-molecule agonist of GPR40 (Free Fatty Acid Receptor

1, FFAR1), developed by Astellas Pharma. It belongs to a class of "second-generation" GPR40

agonists designed to treat Type 2 Diabetes Mellitus (T2DM) by enhancing Glucose-Dependent

Insulin Secretion (GDIS).

Unlike sulfonylureas, which stimulate insulin secretion regardless of glucose levels (posing

hypoglycemia risks), AS1975063 and its analogs activate the GPR40 receptor on pancreatic

-cells only in the presence of elevated glucose.[1] This guide compares AS1975063 with its
direct analog AS2034178 and the historical reference standard Fasiglifam (TAK-875), focusing
on the structural evolution aimed at mitigating the hepatotoxicity liabilities that caused TAK-
875's clinical failure.

Mechanistic Deep Dive: The GPR40 Signaling Axis
To understand the differentiation between AS1975063 and its competitors, one must first

master the signaling cascade. GPR40 is a G
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q-coupled GPCR.[2] Agonist binding triggers a cascade that amplifies intracellular calcium (

), facilitating the exocytosis of insulin granules.

Signaling Pathway Diagram
The following diagram illustrates the GPR40 activation pathway utilized by AS1975063.
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Caption: GPR40 signaling cascade.[1][2][3][4][5][6][7] AS1975063 binding initiates Gq-

mediated calcium release, amplifying insulin secretion.

Comparative Landscape: AS1975063 vs. Analogs
The critical distinction in this class of compounds lies in the chemical scaffold and safety profile.

Early GPR40 agonists like TAK-875 utilized a phenylpropanoic acid scaffold, which was later

linked to liver toxicity via inhibition of bile salt transporters (BSEP) and formation of reactive

acyl glucuronides.

The "AS" series (AS1975063, AS2034178) utilizes an oxadiazolidinedione scaffold. This

bioisosteric replacement of the carboxylic acid is a strategic medicinal chemistry maneuver to

maintain potency while altering physicochemical properties to reduce toxicity risks.

Table 1: Technical Comparison of Key GPR40 Agonists
Feature AS1975063 AS2034178

Fasiglifam (TAK-

875)

Developer Astellas Pharma Astellas Pharma Takeda

Status
Preclinical / Research

Tool
Preclinical Lead

Discontinued (Phase

III)

Scaffold Oxadiazolidinedione Oxadiazolidinedione Phenylpropanoic Acid

Primary Indication T2DM (Research)
T2DM (Lead

Candidate)
T2DM

Potency (EC50)
Low Nanomolar (Est.

<100 nM)
Low Nanomolar ~14 nM

Key Advantage High potency GDIS

Reduced

microvascular

complications

High clinical efficacy

(Historical)

Key Liability
Less optimized PK

than '178

N/A (Optimized

profile)
DILI (Liver Toxicity)

Liver Safety
Improved design vs

TAK-875

Low BSEP inhibition

risk

High BSEP inhibition /

Reactive Metabolites
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Why choose AS1975063?

For Research: It serves as an excellent tool compound to study the oxadiazolidinedione

scaffold's effects on GDIS without the confounding liver toxicity associated with acid-based

agonists like TAK-875 [1].

For Development: Its analog, AS2034178, is generally preferred for in vivo efficacy studies

due to a superior pharmacokinetic profile and demonstrated reduction in diabetic

microvascular complications [1].

Experimental Protocols for Validation
As a Senior Scientist, I recommend the following self-validating protocols to benchmark

AS1975063 against its analogs.

Protocol A: Calcium Flux Assay (GPR40 Activation)
Objective: Quantify the agonist potency (EC50) of AS1975063 in a cell-based system.

Reagents:

CHO-K1 cells stably expressing human GPR40.

FLIPR Calcium 6 Assay Kit (Molecular Devices).

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

Seeding: Plate CHO-hGPR40 cells (10k/well) in 384-well black-wall plates. Incubate

overnight.

Dye Loading: Aspirate media; add 20 µL Calcium 6 dye loading buffer. Incubate 2 hours at

37°C.

Compound Prep: Prepare 10-point serial dilutions of AS1975063 and TAK-875 (control) in

Assay Buffer. Note: Ensure DMSO concentration < 0.5% to prevent non-specific artifacts.
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Measurement: Transfer plate to FLIPR Tetra. Inject compounds and record fluorescence (Ex

485nm / Em 525nm) for 120 seconds.

Analysis: Normalize data to % of Max Response (using 10 µM Linoleic Acid or standard

agonist). Fit to a 4-parameter logistic equation.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)
Objective: Confirm the "Glucose-Dependency" of the insulin secretion (the safety factor).

Workflow Diagram:

Experimental Arms

Starvation
(KRB Buffer, 0mM Glucose)

60 mins

Induction
(AS1975063 + Glucose)

60 mins

Supernatant
Collection

Insulin
ELISA/HTRF

Low Glucose
(2.8 mM)

Negative Control

High Glucose
(16.7 mM)

Active Window

Click to download full resolution via product page

Caption: GSIS Workflow. Critical checkpoint: AS1975063 should NOT stimulate significant

insulin release at 2.8 mM Glucose.

Methodology:

Cell Prep: Use MIN6 cells or isolated murine Islets of Langerhans.

Starvation: Pre-incubate cells in Krebs-Ringer Bicarbonate (KRB) buffer with 0 mM glucose

for 1 hour to deplete intracellular insulin stores.
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Treatment: Incubate cells for 60 minutes with AS1975063 (100 nM - 10 µM) in the presence

of either Low Glucose (2.8 mM) or High Glucose (16.7 mM).

Quantification: Collect supernatant. Measure insulin via HTRF or ELISA.

Validation Criteria:

Success: Significant fold-increase in insulin at High Glucose + AS1975063 vs. High

Glucose alone.

Safety Check: No significant increase in insulin at Low Glucose + AS1975063 vs. Vehicle.

Senior Scientist's Commentary: The "Scaffold
Hopping" Strategy
The transition from TAK-875 to the AS-series (AS1975063/AS2034178) represents a textbook

case of scaffold hopping to solve a toxicity problem.

The Problem: TAK-875 contained a carboxylic acid tail. This moiety was metabolically

activated into an acyl glucuronide, a reactive species capable of covalent binding to

hepatocytes, leading to immune-mediated liver injury. Furthermore, the lipophilicity of the

scaffold contributed to the inhibition of the Bile Salt Export Pump (BSEP), causing

cholestasis [2].

The Solution: The Astellas team replaced the carboxylic acid with an oxadiazolidinedione

ring (in AS1975063/AS2034178). This ring acts as an acidic bioisostere—mimicking the

charge required for GPR40 binding but altering the metabolic pathway to avoid

glucuronidation and reduce BSEP inhibition.

Recommendation: When selecting a probe for long-term dosing studies in rodents, prioritize

AS2034178 or AS1975063 over TAK-875 to avoid confounding liver toxicity signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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